![molecular formula C6H10N4O B13891338 2-[(4-Aminopyrimidin-2-yl)amino]ethanol](/img/structure/B13891338.png)
2-[(4-Aminopyrimidin-2-yl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Aminopyrimidin-2-yl)amino]ethanol is a compound that belongs to the class of aminopyrimidines. Aminopyrimidines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. This compound features a pyrimidine ring substituted with an amino group at the 4-position and an ethanolamine moiety at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol typically involves the reaction of 4-aminopyrimidine with ethanolamine. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran (THF) and a catalyst like EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine). The reaction mixture is stirred at an elevated temperature, typically around 50°C, for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Aminopyrimidin-2-yl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group on the pyrimidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted pyrimidine derivatives
Aplicaciones Científicas De Investigación
2-[(4-Aminopyrimidin-2-yl)amino]ethanol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-[(4-Aminopyrimidin-2-yl)amino]ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Aminopyrimidin-4-yl)methanol
- 2-Aminopyrimidin-4(3H)-one
- N-(Pyrimidin-2-yl)alkyl/arylamide derivatives
Uniqueness
2-[(4-Aminopyrimidin-2-yl)amino]ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and an ethanolamine moiety makes it versatile for various applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C6H10N4O |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
2-[(4-aminopyrimidin-2-yl)amino]ethanol |
InChI |
InChI=1S/C6H10N4O/c7-5-1-2-8-6(10-5)9-3-4-11/h1-2,11H,3-4H2,(H3,7,8,9,10) |
Clave InChI |
UIKVGBKTHLYQOY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1N)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




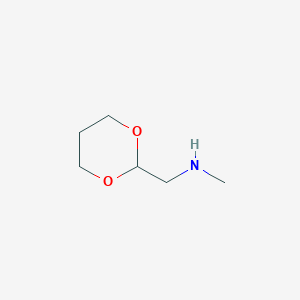
silane](/img/structure/B13891295.png)
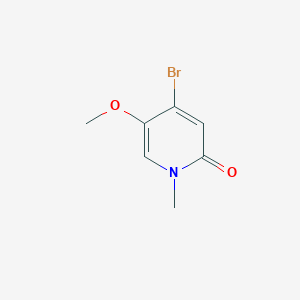
![7-bromo-N-[(2,4-dimethoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B13891306.png)

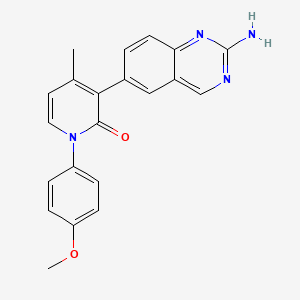
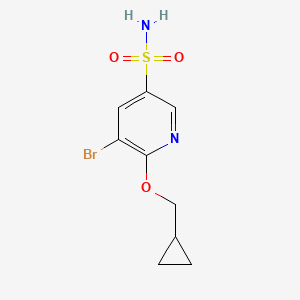
![(2R,3R)-6-Mesityl-2,3-diphenyl-2,3-dihydroimidazo[1,2-c]quinazolin-6-ium tetrafluoroborate](/img/structure/B13891330.png)
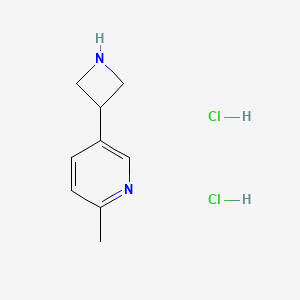
![(R)-2-Chloro-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13891339.png)
![benzyl N-[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B13891340.png)

